N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride
Overview
Description
Scientific Research Applications
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Anticancer Activity
- Field : Medical and Pharmaceutical Research
- Application : N-(2-Chloroethyl)-N-nitrosoureas, a class of compounds to which N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride belongs, have been used in critical cases of brain tumors or leukemia due to their toxic nature . The mechanistic pathways of these compounds project the generation of isocyanates along with DNA adducts and various other metabolites .
- Method : The compounds are typically administered to patients in a clinical setting, under the supervision of medical professionals .
- Results : While these compounds are very toxic, they have shown effectiveness in treating certain types of cancer, such as brain tumors and leukemia .
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Chemical Synthesis
- Field : Organic Chemistry
- Application : N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride is often used in the synthesis of other chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The results would vary depending on the specific synthesis, but the compound can be used to create a variety of other chemical compounds .
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Nitric Oxide Release
- Field : Medical and Pharmaceutical Research
- Application : Studies with two aromatic N-(2-chloroethyl)-N-nitrosoureas show that Nitric Oxide (NO) release may be a pathway for their activity . This could bring more clarity to why these N-(2-chloroethyl)-N-nitrosoureas are active against different types of cancer instead of all of them being selective to one particular type of cancer .
- Method : The NO release was probed through fluorescence and the traditional Griess reagent assay .
- Results : Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions .
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Wound Dressing
- Field : Pharmaceutical Industry
- Application : N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride has been studied for wound dressing applications due to its antibacterial properties . It has been utilized in the development of a new antibacterial membrane based on quaternized aminochitosan (QAMCS) derivative for advanced wound dressing applications .
- Method : The antibacterial activities of the membranes were assessed against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus .
- Results : The QAMCS3 membranes demonstrated superior antibacterial activities with maximum inhibition values ranging from 80% to 98%, surpassing the AMCS membrane (57-72%) .
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRNRRNYOULND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017240 | |
Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride | |
CAS RN |
40616-75-9 | |
Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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